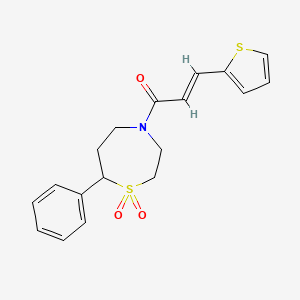
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide is a synthetic compound known for its use in various scientific research fields. It features two pyrimidine rings, both substituted, offering unique chemical properties making it highly significant in medicinal and chemical research.
作用機序
Target of Action
The primary targets of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This interaction results in the suppression of the inflammatory response .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in inflammation . The compound’s action on its targets leads to downstream effects that suppress the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of NO generation . The IC50 values for most of the derivatives were recorded to be less than 5 μM , indicating potent anti-inflammatory effects.
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide generally involves a multi-step synthetic route. Each synthesis begins with the preparation of individual pyrimidine rings, followed by coupling reactions to form the final compound. Common starting materials include 4-(dimethylamino)pyrimidine and 2-amino-4-methylpyrimidine. Reaction conditions often include controlled temperature environments, inert atmospheres, and specific catalysts or reagents.
Industrial Production Methods: : Industrial production typically scales up these reactions, utilizing automated reactors and continuous flow techniques. Industrial synthesis prioritizes safety, efficiency, and cost-effectiveness while maintaining the chemical purity necessary for its applications.
化学反応の分析
Types of Reactions: : N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide undergoes various reactions including oxidation, reduction, and substitution. Its pyrimidine rings make it prone to nucleophilic substitution reactions, particularly on electron-deficient sites.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reactions often occur in polar aprotic solvents under specific temperature and pH conditions.
Major Products: : Depending on the reaction, the major products include substituted derivatives where specific functional groups are added or modified, enhancing the compound's properties for different applications.
科学的研究の応用
Chemistry: : In organic chemistry, it's used as a building block for synthesizing more complex molecules, especially in the creation of heterocyclic compounds.
Biology: : Its biological activity makes it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine: : In medicinal chemistry, it’s explored for its potential pharmacological properties, such as anti-cancer and anti-inflammatory activities.
Industry: : Industrially, it's used in the synthesis of dyes, pigments, and agricultural chemicals.
類似化合物との比較
Compared to other pyrimidine derivatives, N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pyrimidine-2-carboxamide stands out due to its unique substitutions which enhance its binding affinity and specificity. Similar compounds include:
4-amino-5-((4-(dimethylamino)phenyl)amino)-2-methylpyrimidine
N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)carboxamide
2-(dimethylamino)-4-(4-((methylamino)pyrimidin-2-yl)amino)phenyl)pyrimidine
These comparisons highlight the unique structural features and enhanced activities of this compound.
特性
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-12-11-15(25(2)3)24-18(21-12)23-14-7-5-13(6-8-14)22-17(26)16-19-9-4-10-20-16/h4-11H,1-3H3,(H,22,26)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSRNOBECKLGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=NC=CC=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2709426.png)



![Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1)](/img/structure/B2709433.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2709435.png)


![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2709442.png)




